

Spectroscopic Profile of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Pyrrolidin-2-ylmethanamine dihydrochloride

Cat. No.: B175976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride**, a chiral building block of significant interest in pharmaceutical synthesis. This document collates expected and theoretical data for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided to assist researchers in obtaining and interpreting high-quality analytical data for this compound.

Chemical Structure and Properties

- IUPAC Name: [(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride
- Synonyms: (R)-2-(Aminomethyl)pyrrolidine dihydrochloride
- CAS Number: 119020-04-1
- Molecular Formula: C₅H₁₄Cl₂N₂
- Molecular Weight: 173.08 g/mol

Spectroscopic Data Summary

The following sections present the anticipated spectroscopic data for **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride**. This data is based on the analysis of its structural features and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride** in solution. The protonation of the two amine groups in the dihydrochloride salt will influence the chemical shifts of neighboring protons and carbons, generally causing a downfield shift compared to the free base.

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Protons	Expected Chemical Shift (δ) ppm (D ₂ O)	Multiplicity	Integration
Pyrrolidine ring protons (CH ₂)	1.60 - 2.20	Multiplet	4H
Aminomethyl protons (CH ₂)	3.10 - 3.40	Multiplet	2H
Pyrrolidine ring proton (CH)	3.50 - 3.80	Multiplet	1H
Pyrrolidine ring protons (α to NH ₂ ⁺)	3.20 - 3.50	Multiplet	2H
Amine protons (NH and NH ₃ ⁺)	Broad singlet	4H	

Note: The signals for the amine protons are typically broad and may exchange with deuterium in D₂O, leading to their disappearance from the spectrum.

¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)

Carbon	Expected Chemical Shift (δ) ppm (D ₂ O)
Pyrrolidine ring C4	~23.0
Pyrrolidine ring C3	~28.0
Aminomethyl C	~42.0
Pyrrolidine ring C5	~45.0
Pyrrolidine ring C2	~58.0

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride**, a soft ionization technique like Electrospray Ionization (ESI) is suitable. The observed mass will correspond to the protonated molecule of the free base, [M+H]⁺, where M is the mass of (R)-Pyrrolidin-2-ylmethanamine.

Mass Spectrometry Data (Predicted)

Parameter	Value
Ionization Mode	ESI-MS (Positive)
Expected Molecular Ion [M+H] ⁺	m/z 101.11

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule is likely to involve the loss of the aminomethyl group or cleavage of the pyrrolidine ring. Common fragmentation pathways for pyrrolidine derivatives include the loss of a neutral pyrrolidine molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the dihydrochloride salt will show characteristic absorptions for the amine salt functionalities.

Infrared (IR) Spectroscopic Data (Predicted)

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (Ammonium salt)	2800 - 3200	Strong, Broad
C-H Stretch (Aliphatic)	2850 - 2960	Medium
N-H Bend (Amine salt)	1500 - 1600	Medium
C-N Stretch	1000 - 1250	Medium

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride**.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is a good choice for hydrochloride salts.
 - Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[1\]](#)
 - The final solution volume in the NMR tube should be approximately 4-5 cm in height.[\[1\]](#)
- Instrument Parameters (¹H NMR):

- Spectrometer: 400 MHz or higher.
- Solvent: D₂O.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-64.
- Relaxation Delay: 1-5 s.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz (or corresponding frequency for the ¹H spectrometer).
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-70 ppm.
 - Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
 - Relaxation Delay: 2-5 s.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference (for D₂O, $\delta \approx 4.79$ ppm).
 - Integrate the signals in the ¹H NMR spectrum.
 - Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

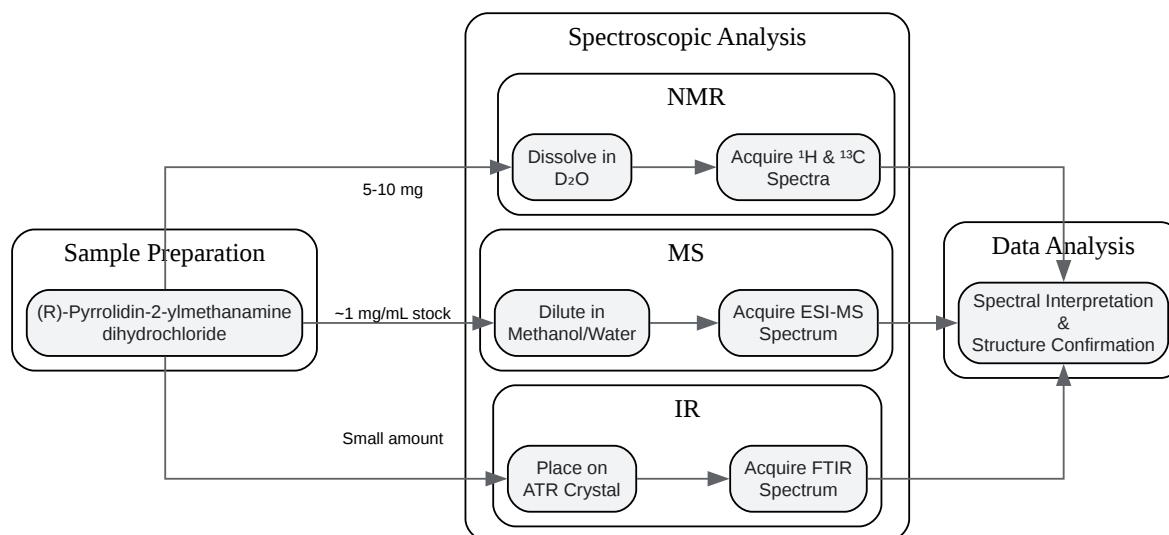
Methodology:

- Sample Preparation:
 - Prepare a stock solution of **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride** at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or water.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Instrument Parameters (ESI-MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 100-150 °C.
 - Desolvation Gas: Nitrogen, at a flow rate appropriate for the instrument.
 - Mass Range: m/z 50-300.
- Data Acquisition and Analysis:
 - Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
 - Acquire the mass spectrum.
 - Identify the molecular ion peak ($[M+H]^+$).
 - If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

- Analyze the fragmentation pattern to propose fragmentation pathways.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the key functional groups in the molecule.


Methodology:

- Sample Preparation (ATR-FTIR):
 - The Attenuated Total Reflectance (ATR) technique is ideal for solid samples as it requires minimal sample preparation.[\[2\]](#)
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Place a small amount of the solid **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride** powder directly onto the ATR crystal.
 - Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
- Instrument Parameters (FT-IR):
 - Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Acquisition and Analysis:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

- Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. mt.com [mt.com]
- To cite this document: BenchChem. [Spectroscopic Profile of (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175976#r-pyrrolidin-2-ylmethanamine-dihydrochloride-spectroscopic-data-nmr-ms-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com